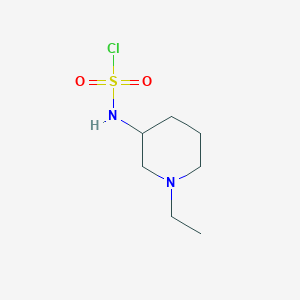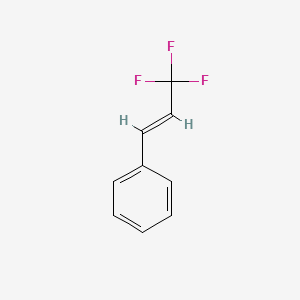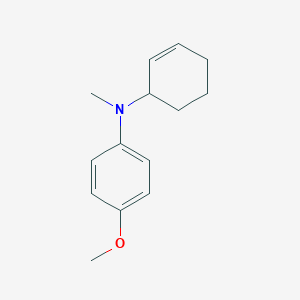
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves several synthetic routes. One common method includes the reaction of tetrafluoroethylene with methanol to form methoxy tetrafluoroethane. This intermediate is then catalytically cracked to produce difluoroacetyl fluoride, which is subsequently esterified with ethanol to yield ethyl difluoroacetate . Another method involves the fluorination of dichloroacetyl diethylamine with anhydrous potassium fluoride in the presence of a solvent and a phase transfer catalyst, followed by esterification with ethanol .
Análisis De Reacciones Químicas
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can yield different fluorinated compounds.
Substitution: It can undergo substitution reactions, particularly with halogens, to form compounds like ethyl bromodifluoroacetate.
Common Reagents and Conditions: Reagents such as sodium bromide and copper powder are used in these reactions, often under specific temperature and solvent conditions.
Major Products: The major products formed include difluoroacetic acid derivatives and various fluorinated esters.
Aplicaciones Científicas De Investigación
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate is used in several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and the modulation of biochemical pathways involved in cellular processes . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate can be compared with other similar compounds, such as:
Ethyl difluoroacetate: Both compounds contain the difluoroacetate group, but this compound has a more complex structure with a phenylpyrrole moiety.
Ethyl bromodifluoroacetate: This compound is similar in that it contains a difluoroacetate group, but it also includes a bromine atom, which gives it different chemical properties and reactivity.
This compound is unique due to its specific structure, which combines the properties of difluoroacetate and phenylpyrrole, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H13F2NO2 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-(1-phenylpyrrol-2-yl)acetate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-19-13(18)14(15,16)12-9-6-10-17(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clave InChI |
ZISMYKOTQVGCAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CN1C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)
![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

